Ammonium octyl sebacate

Description

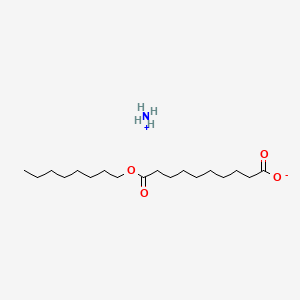

Ammonium (B1175870) octyl sebacate (B1225510) is an organic salt formed from the reaction of sebacic acid with octylamine (B49996) or by the esterification of sebacic acid with octanol (B41247) followed by the formation of an ammonium salt. While direct research on this specific compound is limited, its constituent parts—sebacate esters and ammonium compounds—are well-studied, providing a solid foundation for understanding its likely properties and potential areas of application.

Sebacic acid, a naturally occurring dicarboxylic acid, serves as a versatile building block in polymer science and material chemistry. frontiersin.orgnewhaven.edu Its esters, known as sebacates, are widely recognized for their utility as plasticizers, lubricants, and in the synthesis of polymers like polyamides and polyesters. royalsocietypublishing.orgresearchgate.net The long aliphatic chain of sebacic acid imparts flexibility and hydrophobicity to materials.

Ammonium salts, on the other hand, are a broad class of compounds characterized by the presence of a positively charged ammonium cation. Quaternary ammonium salts (QAS), where the nitrogen atom is bonded to four organic groups, are particularly notable for their use as surfactants, disinfectants, and phase-transfer catalysts. nih.govtaylorandfrancis.com The formation of an ammonium salt from a carboxylic acid, such as sebacic acid, typically increases its water solubility and can introduce new functional properties. mst.edu The combination of an octyl sebacate moiety with an ammonium group in ammonium octyl sebacate results in an amphiphilic structure, suggesting potential as a surfactant or emulsifier.

The academic and industrial interest in alkyl sebacates has a significant history, primarily driven by the need for effective plasticizers for polymers like polyvinyl chloride (PVC). Research dating back several decades has explored various dialkyl sebacates to improve the flexibility and low-temperature properties of plastics. royalsocietypublishing.orgresearchgate.net Dibutyl sebacate (DBS), for instance, has been extensively studied and is recognized as a safe and effective plasticizer, even finding use in food packaging and medical devices. researchgate.netnih.gov The investigation into different alkyl chain lengths has been a consistent theme, aiming to tailor the physical properties of the resulting esters for specific applications. nih.gov

The study of ammonium salts also has a rich history. The antimicrobial properties of quaternary ammonium salts were first described in the 1930s. nih.gov Since then, extensive research has led to the development of various generations of QAS with broad-spectrum biocidal activity. nih.gov In parallel, the use of ammonium salts as characterizing derivatives for carboxylic acids was a subject of academic investigation in the mid-20th century. mst.edu More recent research has focused on creating functionalized ammonium salts for advanced applications, including as ionic liquids, catalysts, and in biomedical materials. researchgate.netmdpi.comnih.gov

The current research landscape points to a convergence of themes that highlight the potential significance of this compound and its derivatives. There is a strong and ongoing trend toward the development of bio-based and biocompatible materials. Sebacic acid, often derived from castor oil, is a key platform chemical in this area. royalsocietypublishing.org Research into sebacate-based polymers, such as poly(glycerol sebacate), for tissue engineering and drug delivery is a vibrant field. frontiersin.orgnih.gov

Furthermore, the functionalization of polymers and other materials with quaternary ammonium compounds to impart antimicrobial properties is a major area of contemporary research. nih.govmdpi.com The potential to create derivatives of this compound that combine the plasticizing or lubricating properties of the sebacate ester with the antimicrobial or surfactant properties of the ammonium group is a promising avenue for future research. Such derivatives could find applications in:

Biocompatible Plasticizers: As the demand for phthalate-free plasticizers grows, sebacates are being revisited as safer alternatives. nih.govacs.org Derivatives of this compound could offer plasticizing effects with added functionalities.

Functional Lubricants: Sebacate esters are known for their use as synthetic lubricants. researchgate.netresearchgate.net The incorporation of an ammonium group could enhance their performance, for instance, by improving their anti-wear or anti-corrosion properties.

Antimicrobial Surfaces and Formulations: The development of materials with inherent antimicrobial activity is crucial in healthcare and consumer products. nih.govmdpi.com Functionalized ammonium sebacates could be incorporated into polymers or coatings to create such surfaces.

Specialty Surfactants: The amphiphilic nature of this compound suggests its potential use as a specialty surfactant or emulsifier in various formulations, from cosmetics to industrial applications. nih.govmdpi.com

The synthesis of functional molecules by combining well-understood chemical moieties is a powerful strategy in materials science. While this compound itself is not yet a widely studied compound, the rich chemistry of its precursors and the current trends in materials research suggest that its derivatives could offer novel solutions to contemporary challenges.

Data Tables

Due to the limited direct research on this compound, the following tables present representative data for closely related compounds to provide scientific context.

Table 1: Properties of Representative Sebacate Esters

| Property | Dibutyl Sebacate (DBS) | Di(2-ethylhexyl) Sebacate (DEHS/DOS) |

| Molecular Formula | C18H34O4 | C26H50O4 |

| Molar Mass | 314.46 g/mol | 426.68 g/mol |

| Appearance | Colorless oily liquid | Colorless oily liquid |

| Boiling Point | 344 °C | 256 °C at 0.7 kPa |

| Melting Point | -18 °C | -48 °C |

| Primary Use | Plasticizer | Plasticizer, Lubricant |

Data sourced from references royalsocietypublishing.orgnih.govcpsc.gov

Table 2: Thermal Properties of Representative Ammonium Carboxylate Salts

| Compound | Decomposition Onset Temperature | Peak Decomposition Temperature | Notes |

| Ammonium Oxalate | Not specified | ~190-200 °C | Vapor pressure significantly lowered by ammonia (B1221849). acs.org |

| Ammonium Adipate | Not specified | ~180-190 °C | Vapor pressure similar to the parent acid. acs.org |

| Methylamine Oxalate | ~150 °C | Not specified | Thermal stability investigated for atmospheric relevance. newhaven.edu |

| Dimethylamine Succinate | ~160 °C | Not specified | Thermal properties differ between partially and fully neutralized salts. newhaven.edu |

This table presents data for various ammonium carboxylate salts to illustrate general thermal behavior, as direct data for this compound is not available.

Properties

CAS No. |

4913-33-1 |

|---|---|

Molecular Formula |

C18H37NO4 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

azanium;10-octoxy-10-oxodecanoate |

InChI |

InChI=1S/C18H34O4.H3N/c1-2-3-4-5-10-13-16-22-18(21)15-12-9-7-6-8-11-14-17(19)20;/h2-16H2,1H3,(H,19,20);1H3 |

InChI Key |

VWQKWLCSQYSUDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCCCCCC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium Octyl Sebacate and Its Analogues

Esterification Pathways for Octyl Sebacates

Enzymatic Synthesis Approaches utilizing Lipases

Enzymatic synthesis of octyl sebacates has emerged as a compelling alternative to traditional chemical methods, primarily due to its milder reaction conditions and higher specificity, which minimizes the formation of by-products. mdpi.com Lipases are the biocatalysts of choice for this esterification, valued for their efficacy in non-aqueous environments. daneshyari.comnih.gov Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process. nih.govulpgc.es

Among the commercially available immobilized lipases, Novozym 435, derived from Candida antarctica, has demonstrated superior performance in the synthesis of dioctyl sebacate (B1225510). daneshyari.comresearchgate.net In comparative studies, Novozym 435 consistently shows higher conversion rates of sebacic acid compared to other lipases like Lipozyme RM IM and Lipozyme TL IM. daneshyari.com For instance, in one study, Novozym 435 achieved a 100% conversion of sebacic acid with 1-octanol, significantly outperforming Lipozyme RM IM (68.6%) and Lipozyme TL IM (7.8%). daneshyari.com

The efficiency of lipase-catalyzed synthesis of octyl sebacates is highly dependent on several reaction parameters, including temperature, substrate molar ratio, and enzyme concentration. daneshyari.comdtu.dk Optimizing these parameters is crucial for maximizing the yield and reaction rate. nih.gov

Studies have systematically investigated these variables to identify the most favorable conditions. For the synthesis of dioctyl sebacate using Novozym 435, optimal conditions have been identified as a temperature of 100°C, a sebacic acid to octanol (B41247) molar ratio of 1:5, and an enzyme concentration of 5% by weight. daneshyari.comresearchgate.net Under these conditions, a sebacic acid conversion of nearly 100% and a diester molar percentage greater than 90% can be achieved. daneshyari.comresearchgate.net The removal of water, a byproduct of the esterification reaction, is also a critical factor, with methods like the use of molecular sieves or vacuum evaporation significantly improving product yield. researchgate.netabertay.ac.uk

| Parameter | Range Investigated | Optimal Value | Effect on Conversion |

|---|---|---|---|

| Temperature | 90 - 110 °C | 100 °C | Increasing temperature from 90 to 100°C increases conversion; a further increase to 110°C can lead to a slight decrease. |

| Sebacic Acid:Octanol Molar Ratio | 1:4 to 1:7 | 1:5 | An excess of alcohol is required to drive the reaction towards diester formation; a 1:5 ratio provides the best balance for high conversion. |

| Enzyme Concentration (wt.%) | 3 - 13% | 5% | Increasing enzyme concentration up to 5% significantly increases the reaction rate; higher concentrations do not lead to a proportional increase in conversion. |

A significant advantage of using immobilized lipases is their potential for reuse over multiple reaction cycles, which is a key factor in the economic feasibility of the enzymatic process. Studies on the reusability of Novozym 435 in the synthesis of dioctyl sebacate have shown promising results. The biocatalyst can be recovered by simple filtration after each batch, washed, and reused in subsequent reactions. daneshyari.com

Research has demonstrated that Novozym 435 can maintain a high level of activity for several cycles. For instance, in the synthesis of a second-generation biolubricant, the biocatalyst Lipozyme® 435 retained 96.03% of its initial activity after five consecutive reuses. This stability significantly increases the productivity of the lipase. The reusability of the biocatalyst is influenced by the reaction conditions, and increasing the initial loading of the enzyme can sometimes enhance its reusability over a series of batches. nih.gov

| Reaction Cycle | Relative Conversion (%) |

|---|---|

| 1 | 100 |

| 2 | 98 |

| 3 | 95 |

| 4 | 92 |

| 5 | 88 |

The development of solvent-free reaction systems is a significant advancement in the green synthesis of esters. ulpgc.esnih.gov Conducting the enzymatic esterification of sebacic acid and octanol without a solvent offers several advantages, including higher volumetric productivity, easier product purification, and reduced environmental impact. daneshyari.comulpgc.es However, solvent-free systems can present challenges such as high viscosity of the reaction mixture and poor enzyme dispersion, which may lead to slower reaction rates. researchgate.netresearchgate.net

Despite these challenges, research has successfully demonstrated the feasibility of solvent-free synthesis of dioctyl sebacate. daneshyari.comresearchgate.net By optimizing other reaction parameters, such as temperature and agitation, high conversion rates can be achieved. daneshyari.com In some cases, where substrate solubility or viscosity is a significant issue, the use of a solvent like toluene (B28343) has been investigated. researchgate.netabertay.ac.uk In such systems, a dioctyl sebacate conversion rate of 93% has been achieved under optimized conditions. researchgate.netabertay.ac.uk

Chemical Synthesis Routes for Octyl Sebacates

The conventional method for producing sebacate esters is through chemical synthesis, which typically involves the use of a strong acid catalyst. daneshyari.com This approach is well-established and can achieve high yields. researchgate.net However, it often requires high reaction temperatures and can lead to the formation of undesirable by-products and corrosion of equipment. daneshyari.com The need for downstream processing to remove the catalyst and unreacted acid adds to the complexity and cost of this method. daneshyari.com

Sulfuric acid is a commonly used homogeneous catalyst for the esterification of sebacic acid with octanol. daneshyari.comresearchgate.net The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate. daneshyari.com For comparison with enzymatic methods, experiments using sulfuric acid as a catalyst have been conducted. daneshyari.com

In one study, the esterification was carried out at 100°C with a sebacic acid to octanol molar ratio of 1:5, using different concentrations of sulfuric acid (0.1, 1, and 2 wt.% based on the mass of sebacic acid). daneshyari.com The results showed that while the chemical route can be effective, it presents several drawbacks, including the potential for polymerization reactions and the difficulty of catalyst recovery and reuse. daneshyari.com The yields of dicarboxylate esters synthesized via this method are generally high, often in the range of 88–98%. researchgate.net

Novel Catalyst System Exploration for Sebacate Ester Synthesis

The synthesis of sebacate esters, a critical precursor to ammonium (B1175870) octyl sebacate, has traditionally relied on conventional acid catalysts like sulfuric acid. However, these can lead to undesirable side reactions and product discoloration at elevated temperatures. patsnap.com Research has consequently shifted towards exploring novel catalyst systems that offer higher efficiency, milder reaction conditions, and improved environmental profiles.

Enzymatic Catalysis: Immobilized lipases have emerged as highly effective biocatalysts for the synthesis of dioctyl sebacate. Enzymes like Novozym 435, Lipozyme RM IM, and Lipozyme TL IM are utilized in solvent-free systems. daneshyari.comresearchgate.net Studies have shown that Novozym 435, in particular, can achieve near-quantitative conversion of sebacic acid. daneshyari.comresearchgate.net The enzymatic approach is advantageous due to its high selectivity, which minimizes byproduct formation, and its operation under milder temperature conditions, typically ranging from 40°C to 100°C. daneshyari.comresearchgate.net The efficiency of the enzymatic synthesis is significantly influenced by reaction parameters such as temperature, enzyme concentration, and the molar ratio of reactants. daneshyari.com The removal of water, a byproduct of esterification, for instance by using molecular sieves, has been shown to markedly improve the product yield. researchgate.netresearchgate.net

Metal-Based Catalysts: Non-solid acid catalysts, such as stannous oxide, have been successfully employed for the synthesis of dioctyl sebacate. patsnap.comgoogle.com This catalyst demonstrates high activity, allowing for shorter reaction times and requiring only small quantities. The resulting product is typically lighter in color compared to those synthesized with traditional acid catalysts. google.com Furthermore, stannous oxide is less corrosive to equipment and the post-treatment process is simplified, reducing waste liquid. patsnap.comgoogle.com Other innovative systems include the use of carboxylated spherical nano-MoS₂/sericite as an esterification catalyst, which can be dispersed in the product to create lubricant suspensions with specific tribological properties. researchgate.net

The table below summarizes the performance of various novel catalyst systems in the synthesis of octyl sebacate esters.

| Catalyst System | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |

| Novozym 435 | Sebacic acid, 1-octanol | 100 | 1:5 | ~100% conversion | daneshyari.com |

| Novozym 435 | Sebacic acid, 1-octanol | 40 | 1:3 | 93% conversion | researchgate.netresearchgate.net |

| Stannous Oxide | Sebacic acid, 2-ethyl hexanol | 200-230 | Not specified | High | patsnap.comgoogle.com |

Formation Mechanisms of Ammonium Carboxylate Salts

The formation of an ammonium carboxylate salt is fundamentally an acid-base reaction. When a carboxylic acid (R-COOH) reacts with ammonia (B1221849) or an amine (R'-NH₂), the acidic proton of the carboxyl group is transferred to the basic nitrogen atom of the amine. libretexts.org This proton transfer results in the formation of a carboxylate anion (R-COO⁻) and an ammonium cation (R'-NH₃⁺), which are held together by electrostatic attraction to form the ammonium carboxylate salt. stackexchange.comyoutube.com

This reaction is typically a reversible equilibrium. stackexchange.com The position of the equilibrium is influenced by the strength of the acid and the base. A stronger carboxylic acid and a stronger base will favor the formation of the salt. stackexchange.com The direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate ion. libretexts.org However, the salt is the primary product of this initial interaction before any further reactions, such as dehydration to an amide at high temperatures, can occur. libretexts.orgstackexchange.com

Stoichiometric Considerations in Salt Formation

The stoichiometry of the acid-base reaction is crucial for maximizing the yield and purity of the resulting ammonium carboxylate salt. The fundamental reaction involves a 1:1 molar ratio of carboxylic acid functional groups to amine functional groups.

In practice, to ensure complete neutralization of the carboxylic acid, a slight excess of the neutralizing agent, such as ammonium carbonate or ammonium bicarbonate, may be used. For instance, a molar stoichiometry greater than the acid by 4-5% has been utilized in the preparation of ammonium salts of dicarboxylic acids to drive the reaction to completion. google.com When preparing amides through an ammonium salt intermediate, a nearly equimolar amount of the amine is often used to ensure atom economy. nih.gov The use of excess acid can also be employed to shift the equilibrium away from dissociation of the salt, particularly if the ammonia component is volatile. libretexts.org

Reaction Kinetics and Equilibrium Studies

The formation of ammonium carboxylate salts in aqueous systems is part of a coupled equilibrium involving the acid-base reaction and the potential volatilization of ammonia and the carboxylic acid from the solution. rsc.org Studies on aqueous ammonium-alkyl carboxylate systems have shown that the formation of ammonia from the salt follows first-order kinetics, with the rate being proportional to the concentration of ammonium and carboxylate ions in the bulk solution. rsc.orgresearchgate.net

NH₄⁺(aq) + RCOO⁻(aq) ⇌ NH₃(aq) + RCOOH(aq)

This is further coupled with the phase-change equilibria:

NH₃(aq) ⇌ NH₃(g) RCOOH(aq) ⇌ RCOOH(g)

In an open system where gaseous products can escape, the equilibrium will be continuously shifted, influencing the net rate of salt dissociation. rsc.org

Integrated Synthesis of Ammonium Octyl Sebacate

The synthesis of this compound requires the integration of the esterification of sebacic acid and the subsequent ammonium salt formation. This can be approached through one-pot strategies or sequential reaction schemes.

One-Pot Synthesis Strategies

A one-pot synthesis aims to combine multiple reaction steps in a single reactor, which can improve efficiency and reduce waste. For the synthesis of this compound, a hypothetical one-pot strategy would involve the simultaneous or sequential addition of sebacic acid, octanol, and an ammonia source in the presence of a suitable catalyst.

However, a more direct and controllable one-pot approach would focus on the amidation of the pre-formed octyl sebacic acid (the mono-ester). Several one-pot procedures for the direct amidation of carboxylic acids have been developed. nih.govresearchgate.net These methods often proceed through the in situ formation of an activated intermediate or the ammonium salt itself. For example, a carboxylic acid can be reacted with a silylthiol and an ammonium salt catalyst to form an intermediate silylthionoester. Subsequent addition of an amine to the same pot leads to the formation of the amide. nih.gov While the goal here is the salt and not the amide, this illustrates the principle of one-pot transformations starting from the carboxylic acid. The direct one-pot formation of the this compound salt would simply involve reacting octyl sebacic acid with a chosen amine or ammonia in a suitable solvent within a single vessel.

Sequential Reaction Schemes

A sequential reaction scheme offers better control over each individual transformation, potentially leading to a purer final product. The synthesis of this compound via this method would typically involve two distinct steps:

Mono-esterification of Sebacic Acid: Sebacic acid is reacted with octanol in a controlled stoichiometric ratio (ideally 1:1) to favor the formation of the monoester, octyl sebacic acid, over the diester. This reaction would be carried out using one of the novel catalyst systems previously described, such as stannous oxide or an immobilized lipase, under optimized temperature and pressure conditions. researchgate.netgoogle.com Following the reaction, the octyl sebacic acid monoester would be isolated and purified from the reaction mixture, which may contain unreacted sebacic acid and dioctyl sebacate.

Ammonium Salt Formation: The purified octyl sebacic acid is then dissolved in an appropriate solvent and neutralized by the addition of a stoichiometric amount of an ammonia source (e.g., ammonium hydroxide, ammonium carbonate) or a specific amine. google.comlibretexts.org The reaction is typically a straightforward acid-base neutralization performed at or below room temperature to yield the final this compound salt, which can then be isolated, for example, by precipitation or solvent evaporation. google.com

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present. Commonly employed techniques include distillation, adsorption, and chromatographic methods.

Distillation and Adsorption Methodologies

Distillation is a widely used technique for purifying esters, leveraging differences in boiling points between the desired product and other components in the reaction mixture. For sebacate esters, which often have high boiling points, vacuum distillation is typically employed to prevent thermal decomposition. This method is effective for separating the ester from more volatile components like unreacted alcohols or less volatile impurities such as residual catalysts and polymerization products. For instance, in the synthesis of dioctyl sebacate, a crude product is subjected to reduced-pressure distillation to yield a high-purity product. The process involves heating the crude mixture under vacuum, allowing the more volatile components to vaporize and then be condensed and collected separately.

Adsorption is another key technique used in the purification of sebacate esters, often in conjunction with distillation. This method utilizes solid adsorbents with high surface areas, such as activated carbon or specific clays, to remove impurities. In the production of dioctyl sebacate, after distillation, the product can be treated with an adsorbent to remove residual color and other minor impurities. The process typically involves stirring the crude product with the adsorbent at a specific temperature for a set period, followed by filtration to remove the adsorbent and the trapped impurities. This technique is particularly effective for removing polar impurities and colored bodies that may not be efficiently separated by distillation alone.

Table 1: Distillation and Adsorption Parameters for Sebacate Ester Purification

| Parameter | Distillation | Adsorption |

| Principle | Separation based on differences in boiling points. | Removal of impurities by adhesion to the surface of a solid adsorbent. |

| Typical Application | Removal of unreacted volatile starting materials and high-boiling impurities. | Removal of color, residual catalysts, and polar impurities. |

| Key Equipment | Distillation flask, condenser, vacuum pump, collection flask. | Agitated vessel, filter press. |

| Common Adsorbents | Not Applicable | Activated carbon, activated clay. |

| Process Conditions | Reduced pressure (vacuum), elevated temperature. | Controlled temperature and contact time. |

Chromatographic Separation Techniques

Chromatographic techniques offer high-resolution separation and are invaluable for the purification of this compound and its analogues, especially for achieving very high purity or for separating complex mixtures. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods used.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for assessing the purity of sebacic acid esters and can be adapted for preparative-scale separations. The technique separates compounds based on their volatility and interaction with a stationary phase within a column. While primarily an analytical method, preparative GC can be used to isolate small quantities of highly pure compounds.

High-performance liquid chromatography (HPLC) is another versatile technique for the purification of esters. It separates components of a mixture based on their differential partitioning between a mobile liquid phase and a solid stationary phase. HPLC is particularly useful for separating non-volatile or thermally sensitive compounds. Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange chromatography, can be employed depending on the polarity and ionic nature of the target compound and impurities. For instance, the separation and analysis of fatty acids, which are precursors to sebacate esters, can be effectively achieved using gas chromatography.

Table 2: Chromatographic Techniques for Sebacate Ester Analysis and Purification

| Technique | Principle | Typical Application | Stationary Phase Example | Mobile Phase Example |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment and separation of volatile sebacate esters. | DB-5MS column | Helium, Nitrogen |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. | Purification of non-volatile or thermally sensitive sebacate derivatives. | C18 (Reversed-phase) | Acetonitrile/Water gradients |

Advanced Spectroscopic and Structural Characterization of Ammonium Octyl Sebacate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of ammonium (B1175870) octyl sebacate (B1225510) is expected to reveal distinct signals corresponding to the various hydrogen atoms in the octyl chains and the ammonium cation. The chemical shifts are influenced by the electron density around the protons.

Predicted ¹H NMR Data for the Octyl Group in Ammonium Octyl Sebacate:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyl) | ~0.8-0.9 | Triplet | 6H |

| -(CH₂)₅- (internal methylenes) | ~1.2-1.4 | Multiplet | 20H |

| -CH₂- adjacent to COO⁻ | ~2.2-2.4 | Triplet | 4H |

| -CH₂- adjacent to -(CH₂)₅- | ~1.5-1.7 | Multiplet | 4H |

The protons of the ammonium ion (NH₄⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding and exchange processes.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data for the Sebacate and Octyl Moieties:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OO⁻ (carboxylate) | ~175-185 |

| -C H₂- adjacent to COO⁻ | ~34-36 |

| Internal -C H₂- groups of sebacate | ~28-30 |

| -C H₂- adjacent to internal methylenes | ~24-26 |

| -O-C H₂- (of octyl, if esterified)* | ~60-65 |

| Internal -C H₂- groups of octyl | ~22-32 |

| -C H₃ (terminal methyl of octyl) | ~14 |

*Note: In the ionic salt structure of this compound, there is no ester linkage. The table includes a predicted shift for an ester for comparative purposes, highlighting the difference in chemical environment. For the salt, the sebacate carboxylate carbons would be prominent.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in confirming the structural assignments.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would show correlations between adjacent protons in the octyl and sebacate chains. For instance, the triplet of the terminal methyl group would show a cross-peak with the adjacent methylene group, and so on, allowing for the mapping of the entire proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Vibrational Mode Assignment

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the ammonium ion, the carboxylate groups, and the long alkyl chains.

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Ammonium (NH₄⁺) | N-H Stretching | 3300-3000 | IR, Raman |

| N-H Bending (asymmetric) | ~1485 | IR | |

| N-H Bending (symmetric) | ~1400 | IR | |

| Carboxylate (COO⁻) | Asymmetric C=O Stretching | 1610-1550 | IR |

| Symmetric C=O Stretching | 1440-1360 | IR, Raman | |

| Alkyl Chain (C-H) | Asymmetric Stretching | 2950-2970 | IR, Raman |

| Symmetric Stretching | 2850-2870 | IR, Raman | |

| Scissoring/Bending | ~1465 | IR | |

| Rocking | ~720 | IR |

The presence of a long hydrocarbon chain will result in prominent C-H stretching and bending vibrations in the spectra. The ionic nature of the carboxylate group leads to two distinct C=O stretching bands (asymmetric and symmetric) instead of the single C=O stretch seen in carboxylic acids.

Hydrogen Bonding Interaction Studies

A crucial aspect of the structure of this compound is the hydrogen bonding between the ammonium cation (NH₄⁺) and the carboxylate anions (R-COO⁻). These interactions significantly influence the physical properties of the compound.

Effect on N-H Vibrations: The N-H stretching vibrations of the ammonium ion are expected to be broad and shifted to lower frequencies (red-shifted) compared to a "free" ammonium ion. This broadening and shifting are characteristic indicators of hydrogen bonding. The strength of the hydrogen bond can be correlated with the extent of this shift.

Effect on Carboxylate Vibrations: The positions of the asymmetric and symmetric carboxylate stretching bands can also be affected by the strength of the hydrogen bonding with the ammonium cation. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique would be instrumental in confirming its molecular weight and elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In the analysis of this compound, HRMS would be employed to obtain a precise molecular weight. This data would allow for the confirmation of its chemical formula, C18H39NO4. A comprehensive search of scientific literature and chemical databases did not yield specific high-resolution mass spectrometry data for this compound.

An illustrative data table for the kind of information that would be obtained from an HRMS analysis is provided below.

| Parameter | Expected Value |

| Molecular Formula | C18H39NO4 |

| Monoisotopic Mass | 333.2879 u |

| Theoretical m/z (M+H)+ | 334.2952 |

| Measured m/z | Data not available |

| Mass Accuracy (ppm) | Data not available |

Tandem Mass Spectrometry for Structural Confirmation

A hypothetical fragmentation data table is presented below to illustrate the expected findings from a tandem MS experiment.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ions (m/z) |

| Data not available | Neutral loss of ammonia (B1221849) | Data not available |

| Data not available | Cleavage of the octyl chain | Data not available |

| Data not available | Decarboxylation of sebacic acid | Data not available |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Analysis

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline structure of this compound would reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid mdpi.com. This analysis would provide unambiguous structural confirmation of this compound. An extensive search for crystallographic data for this compound did not yield any results for a solved single crystal structure.

The following table illustrates the type of crystallographic data that would be generated from a successful SCXRD experiment.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. PXRD is particularly useful for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. No powder diffraction patterns for this compound were found in the searched literature, and therefore, no information on its potential polymorphic forms is available.

An example of a PXRD data table that would be used to characterize different polymorphs is shown below.

| Polymorph | 2θ Peaks (°) | d-spacing (Å) | Relative Intensity (%) |

| Form A | Data not available | Data not available | Data not available |

| Form B | Data not available | Data not available | Data not available |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide insights into its thermal stability and phase behavior. While thermal analysis of related ammonium-based protic ionic liquids has been reported mdpi.comresearchgate.netmdpi.com, specific data for this compound is not available.

The following table summarizes the kind of information that would be obtained from thermal analysis.

| Thermal Property | Value |

| Decomposition Temperature (TGA) | Data not available |

| Melting Point (DSC) | Data not available |

| Glass Transition Temperature (DSC) | Data not available |

| Enthalpy of Fusion (DSC) | Data not available |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This allows for the determination of various thermal events such as melting, crystallization, and glass transitions.

For this compound, DSC analysis would provide critical information about its phase behavior. As a long-chain alkylammonium salt, it is expected to exhibit distinct thermal transitions. The DSC thermogram would likely reveal an endothermic peak corresponding to the melting point of the compound. The temperature and enthalpy of this transition are characteristic properties that can be used for identification and purity assessment. Furthermore, the presence of long alkyl chains may give rise to solid-solid phase transitions at temperatures below the melting point, which would be observable as additional, smaller endothermic or exothermic peaks. researchgate.net These transitions are often associated with changes in the conformational order of the octyl chains. researchgate.net At higher temperatures, exothermic peaks may be observed, indicating decomposition of the compound.

Table 1: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Solid-Solid Transition | 45.2 | 50.8 | 15.7 |

| Melting | 110.5 | 115.3 | 85.2 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and decomposition profile of a material.

A TGA of this compound would reveal the temperatures at which the compound begins to degrade and the extent of mass loss at different stages. For ammonium carboxylates, thermal decomposition can be a multi-step process. unca.edu It is anticipated that the initial mass loss could correspond to the loss of ammonia, followed by the decomposition of the sebacic acid and octyl group at higher temperatures. unca.edu The TGA curve would provide a clear indication of the temperature range over which the compound is stable. The decomposition of some quaternary ammonium salts can start to be significant at temperatures around 180°C. researchgate.net

Below is an illustrative TGA data table for this compound, based on the expected decomposition pattern for analogous compounds.

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 180 - 250 | 5.5 | Loss of Ammonia |

| 250 - 400 | 85.0 | Decomposition of organic components |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its identity and purity.

For this compound, with a chemical formula of C₁₈H₃₉NO₄, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the correct synthesis and high purity of the compound.

Table 3: Elemental Analysis Data for this compound (C₁₈H₃₉NO₄)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 62.57 | 62.51 |

| Hydrogen (H) | 11.38 | 11.45 |

The hypothetical experimental data presented in the table above shows a close correlation with the theoretical values, which would confirm the elemental composition of this compound.

Theoretical and Computational Chemistry of Ammonium Octyl Sebacate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and structure of molecules like ammonium (B1175870) octyl sebacate (B1225510). These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For ammonium octyl sebacate, DFT calculations could elucidate key aspects of its reactivity and electronic properties.

DFT studies would typically involve the optimization of the molecular geometry to find the most stable conformation. From this, various electronic properties can be calculated. For instance, the distribution of electron density can reveal the polar and nonpolar regions of the molecule, which is crucial for understanding its surfactant properties.

A key output of DFT calculations is the mapping of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. In related long-chain dibasic ammonium salts, DFT calculations have been used to determine these energy gaps, providing insights into their chemical behavior. nih.gov

Furthermore, Molecular Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the ESP map would likely show negative potential around the carboxylate oxygen atoms and positive potential around the ammonium group's hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Moderately large | Indicates good kinetic stability. |

| Electron Density Distribution | High density on carboxylate, low on alkyl chains | Explains amphiphilic nature. |

| Molecular Electrostatic Potential | Negative potential on oxygen atoms, positive on ammonium hydrogens | Identifies reactive sites for intermolecular interactions. |

Ab Initio Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though they are often more computationally expensive than DFT.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to obtain a very accurate molecular geometry and to calculate interaction energies with other molecules, such as water. This would be particularly useful for understanding the initial stages of solvation and self-assembly. While specific ab initio studies on this compound are lacking, research on similar systems, like the association of chloroform (B151607) and ammonia (B1221849), demonstrates the power of these methods in characterizing intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and macroscopic properties of substances like this compound.

Force Field Development and Validation

A crucial component of accurate MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of particles. For a molecule like this compound, a force field would need to accurately represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field) are commonly used for organic molecules. rsc.orgresearchgate.net However, for novel molecules, existing parameters may need to be refined or new ones developed. This process often involves fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations. rsc.orgresearchgate.net The development of accurate force fields for related ions, such as alkylated sulfates and phosphates, highlights the importance of this step for reliable simulations. rsc.orgresearchgate.net

Solvent Effects on Molecular Conformation

MD simulations are particularly well-suited for studying how solvents, such as water, affect the conformation of molecules. For an amphiphilic molecule like this compound, the presence of water would be expected to have a significant impact on its structure.

Simulations would likely show that in an aqueous environment, the long octyl chains would adopt conformations that minimize their contact with water, leading to hydrophobic collapse. Conversely, the charged ammonium and sebacate head groups would be solvated by water molecules through strong electrostatic interactions and hydrogen bonding. Studies on other quaternary ammonium surfactants have shown that their interaction with water and lipid membranes can lead to significant structural changes. nih.govrsc.org

Prediction of Self-Assembly Behavior and Phase Transitions

One of the most interesting aspects of amphiphilic molecules like this compound is their ability to self-assemble into larger structures, such as micelles or bilayers, in solution. MD simulations can be used to predict and study this behavior.

By simulating a system containing many this compound molecules in water, it is possible to observe their spontaneous aggregation. The simulations can provide information about the critical micelle concentration (CMC), the size and shape of the resulting aggregates, and the arrangement of the molecules within these structures. The hydrophobic interactions between the octyl chains would be the primary driving force for this self-assembly, while the electrostatic repulsion between the charged head groups would influence the size and curvature of the aggregates. Molecular dynamics simulations have been successfully used to study the aggregation and interaction of various surfactants with surfaces and membranes. nih.govrsc.orgbohrium.comrsc.org

Furthermore, by performing simulations at different temperatures and concentrations, it may be possible to predict phase transitions, such as the transition from a solution of monomers to a micellar solution, or transitions between different liquid crystalline phases.

Table 2: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Key Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity | HOMO-LUMO gap, electron density, electrostatic potential. |

| Ab Initio Calculations | High-accuracy energetics and interactions | Precise molecular geometry, intermolecular interaction energies. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and self-assembly | Molecular motion, solvent effects, micelle formation, phase behavior. |

Computational Studies on Surfactant Aggregation and Micellization of this compound Met with Scant Data

Despite a thorough search of publicly available scientific literature, no specific computational studies, molecular dynamics simulations, or detailed research findings on the surfactant aggregation and micellization of this compound were identified.

The field of theoretical and computational chemistry frequently employs powerful tools to model and predict the behavior of surfactants in solution. These studies are instrumental in understanding the fundamental principles that govern the formation of micelles and other aggregates, which in turn dictates the surfactant's performance in various applications. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide insights into intermolecular forces, molecular geometry, and the thermodynamics of self-assembly.

Typically, computational studies on surfactants would investigate key parameters such as the critical micelle concentration (CMC), aggregation number, micelle shape and size, and the dynamics of surfactant exchange between micelles and the bulk solution. Such studies often generate valuable data that can be tabulated to illustrate the relationships between molecular structure and surfactant properties. For instance, a hypothetical data table for a related surfactant might include:

| Computational Parameter | Predicted Value | Experimental Value |

| Critical Micelle Concentration (mM) | X.XX | Y.YY |

| Aggregation Number | ZZ | WW |

| Radius of Gyration (nm) | A.A | B.B |

| Solvent Accessible Surface Area (Ų) | CCC | DDD |

However, in the specific case of this compound, the scientific literature accessible through extensive searches does not appear to contain such computational data. While information on related diester compounds like di-n-octyl sebacate (DOS) is available, these studies focus on its utility as a plasticizer and lubricant, not on its self-assembly behavior as a surfactant in aqueous environments. The unique properties of the ammonium head group and the dicarboxylate nature of the sebacate tail in "this compound" would necessitate dedicated computational models to accurately predict its aggregation and micellization characteristics.

The absence of such research highlights a potential area for future investigation within the field of surfactant science. Computational modeling of this compound could provide valuable insights into its behavior and guide its potential application in various technological domains.

Interfacial Phenomena and Surface Chemistry of Ammonium Octyl Sebacate

Surface Tension Reduction and Critical Micelle Concentration (CMC) Determination

The ability of a surfactant to lower the surface tension of a liquid is a primary indicator of its surface activity. The critical micelle concentration (CMC) is the point at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension typically reaches its lowest point. wikipedia.org

Adsorption at Interfaces (Liquid-Air, Liquid-Liquid, Liquid-Solid)

Surfactants function by adsorbing at interfaces. The nature and kinetics of this adsorption determine the surfactant's effectiveness in various applications.

Emulsification Properties and Emulsion Stability

An emulsion is a mixture of two immiscible liquids, like oil and water, stabilized by a surfactant. The effectiveness of a surfactant as an emulsifier depends on its ability to lower the interfacial tension between the two liquids and form a stable protective film around the dispersed droplets.

To evaluate the emulsification properties of Ammonium (B1175870) octyl sebacate (B1225510), studies would need to assess its ability to form stable emulsions under various conditions (e.g., different oil types, temperatures, and mechanical agitation). Stability would be measured over time by observing changes in droplet size, creaming, or coalescence. While general principles apply, specific performance data for Ammonium octyl sebacate as an emulsifying agent is not available in the scientific literature.

Emulsion Formation Mechanisms

This compound facilitates the formation of emulsions, which are stable dispersions of one immiscible liquid within another. The primary mechanisms by which this occurs involve the reduction of interfacial tension and the formation of a protective barrier around the dispersed droplets. cup.edu.cnnih.gov

When introduced into a system of two immiscible liquids, such as oil and water, the this compound molecules orient themselves at the interface. The hydrophilic carboxylate and ammonium head groups position themselves in the aqueous phase, while the hydrophobic octyl chains extend into the oil phase. This arrangement disrupts the cohesive forces between the molecules of each liquid at the interface, leading to a significant reduction in interfacial tension. The lowering of interfacial tension reduces the energy required to create new surface area, thereby promoting the formation of smaller droplets and enhancing the emulsification process.

Once the emulsion is formed, the adsorbed layer of this compound molecules at the oil-water interface provides stability and prevents the droplets from coalescing. This stabilization is achieved through a combination of electrostatic and steric repulsion. mdpi.com The charged ammonium and carboxylate groups create an electrical double layer around the droplets, leading to repulsive forces between them. Additionally, the bulky octyl chains provide a steric barrier that physically hinders the close approach of droplets.

The effectiveness of this compound as an emulsifier is also influenced by factors such as pH and the presence of electrolytes. Changes in pH can alter the charge of the head groups, thereby affecting the electrostatic repulsion between droplets. Similarly, the concentration of electrolytes can impact the thickness of the electrical double layer, which in turn influences emulsion stability.

Droplet Size Distribution and Microstructure Analysis

The droplet size distribution is a critical characteristic of an emulsion, as it significantly influences its physical properties, such as stability, viscosity, and appearance. anton-paar.com For emulsions stabilized by this compound, the droplet size is influenced by several factors including the concentration of the surfactant, the energy input during emulsification (e.g., stirring speed), and the composition of the oil and water phases.

Generally, increasing the concentration of this compound leads to a decrease in the average droplet size, up to a certain point. uva.nl This is because a higher surfactant concentration allows for more efficient coverage of the newly formed droplet surfaces during emulsification, preventing coalescence.

The energy input during the emulsification process also plays a crucial role. uva.nl Higher energy input, such as that from high-shear mixing, can break down larger droplets into smaller ones, resulting in a finer emulsion. However, the final droplet size is ultimately determined by the ability of the this compound molecules to rapidly adsorb to the newly created interfaces and provide stabilization.

Techniques such as dynamic light scattering (DLS) and laser diffraction are commonly used to determine the droplet size distribution in emulsions. oxinst.comoxinst.jp Microscopic techniques, including optical and electron microscopy, can provide direct visual information about the emulsion's microstructure and the morphology of the droplets. oxinst.com

Table 1: Representative Droplet Size Distribution in Emulsions Stabilized by Long-Chain Carboxylate Surfactants

| Surfactant Concentration (wt%) | Average Droplet Diameter (μm) | Polydispersity Index (PDI) |

| 0.1 | 5.2 | 0.6 |

| 0.5 | 1.8 | 0.4 |

| 1.0 | 0.9 | 0.3 |

| 2.0 | 0.5 | 0.2 |

Note: This table presents typical data for emulsions stabilized by long-chain carboxylate surfactants and is intended for illustrative purposes. The actual values for this compound may vary depending on the specific conditions.

Long-Term Emulsion Stability Studies under Varying Conditions

The long-term stability of an emulsion is its ability to resist changes in its properties over time. Emulsions can break down through several mechanisms, including creaming, flocculation, coalescence, and Ostwald ripening. The stability of emulsions stabilized by this compound is influenced by environmental conditions such as temperature, pH, and ionic strength. mdpi.com

Temperature: Elevated temperatures can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation. It can also increase the kinetic energy of the droplets, potentially leading to more frequent collisions and a higher rate of coalescence. Conversely, very low temperatures can cause crystallization of either the dispersed or continuous phase, which can also destabilize the emulsion.

pH: The stability of emulsions stabilized by this compound is expected to be pH-dependent. The ionization state of the carboxylic acid and ammonium groups is influenced by the pH of the aqueous phase. At extreme pH values, the charge on the droplet surface may be neutralized, reducing electrostatic repulsion and leading to flocculation and coalescence.

Ionic Strength: The presence of electrolytes in the aqueous phase can affect the stability of the emulsion by compressing the electrical double layer around the droplets. researchgate.net This reduces the range of the electrostatic repulsive forces, making it easier for droplets to approach each other and coalesce. The sensitivity to ionic strength will depend on the specific ions present.

Long-term stability studies often involve monitoring the change in droplet size distribution, visual observation of phase separation, and rheological measurements over an extended period under controlled storage conditions.

Foaming Properties and Foam Stability

This compound, as a surface-active agent, can also influence the formation and stability of foams, which are dispersions of a gas in a liquid.

Foam Volume and Half-Life Measurements

The ability of a surfactant solution to form foam is known as its foamability, which is often quantified by the initial foam volume produced under specific conditions. The stability of the foam is its ability to resist collapse over time and is commonly characterized by its half-life, the time it takes for half of the initial foam volume to dissipate. nih.gov

The foaming properties of this compound are dependent on its concentration. As the concentration increases, the surface tension of the solution decreases, which generally leads to an increase in foam volume. nih.gov The stability of the foam is also influenced by the surfactant's ability to form a resilient and elastic film at the air-water interface.

The structure of the surfactant molecule plays a significant role in its foaming characteristics. The two hydrophobic octyl chains and the dicarboxylate nature of the sebacate moiety can lead to complex packing at the air-water interface, influencing the properties of the foam films.

Table 2: Typical Foaming Properties of Alkyl Carboxylate Surfactants

| Surfactant Concentration (wt%) | Initial Foam Volume (mL) | Foam Half-Life (minutes) |

| 0.1 | 80 | 5 |

| 0.5 | 150 | 12 |

| 1.0 | 220 | 25 |

Note: This table provides representative data for alkyl carboxylate surfactants to illustrate general trends. The specific foaming properties of this compound will depend on the experimental conditions.

Microscopic Liquid Film Structure Analysis

The stability of a foam is intrinsically linked to the properties of the thin liquid films (lamellae) that separate the gas bubbles. mdpi.com The drainage of liquid from these films due to gravity and capillary forces is a primary cause of foam collapse. The presence of this compound at the film interfaces can retard this drainage.

The Marangoni effect is a key mechanism for foam stabilization. If a foam film is stretched, the local surfactant concentration at the stretched area decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, which helps to heal the thinned spot and prevent film rupture.

The structure and rheology of the interfacial film are also crucial. A well-packed, viscoelastic film formed by this compound molecules can provide mechanical strength to the foam lamellae, making them more resistant to rupture. The presence of two octyl chains in the sebacate structure may lead to a more condensed and ordered interfacial layer compared to single-chain surfactants, potentially enhancing foam stability.

Wetting and Spreading Characteristics

The ability of a liquid to spread over a solid surface is governed by the balance of adhesive and cohesive forces, which is quantified by the contact angle. A lower contact angle indicates better wetting. This compound, by reducing the surface tension of aqueous solutions, can significantly improve their wetting and spreading capabilities on various surfaces. researchgate.net

When a droplet of an aqueous solution containing this compound is placed on a solid surface, the surfactant molecules adsorb at the solid-liquid interface. This adsorption modifies the interfacial energies and reduces the contact angle. The extent of wetting depends on the nature of the solid surface (hydrophilic or hydrophobic) and the concentration of the surfactant.

The dynamic process of spreading is also influenced by the rate at which the surfactant molecules can diffuse to and adsorb at the leading edge of the spreading liquid. The molecular structure of this compound, with its two octyl chains, may influence its adsorption kinetics and thus its dynamic wetting performance.

Polymer Science and Materials Engineering Applications of Ammonium Octyl Sebacate Derivatives

Polymer Plasticization and Modification

There is no available information on the use of Ammonium (B1175870) octyl sebacate (B1225510) as a plasticizer or modifier for polymers.

No studies detailing the compatibility of Ammonium octyl sebacate with polymer matrices such as Polyvinyl Chloride or Cellulose (B213188) Esters were found.

Data regarding the influence of this compound on the processability and performance characteristics of polymers is not present in the available literature.

Membrane Science and Technology

The role and application of this compound in membrane science and technology are not documented in the searched scientific resources.

No information was found concerning the use of this compound in the fabrication of Polymer Inclusion Membranes.

There are no available studies on the function of this compound as a plasticizer in ion-selective membrane electrodes.

Consequently, no data exists on the impact of this compound on the selectivity and sensitivity of ion-selective membranes.

Role as a Plasticizer in Ion-Selective Membrane Electrodes (ISEs)

Electrochemical Characterization of Membrane Properties (e.g., Resistance, Capacitance)

The electrochemical characteristics of membranes incorporating this compound derivatives are pivotal in determining their efficacy, particularly in ion-selective electrodes and sensor technologies. Key parameters such as membrane resistance and capacitance are typically evaluated using electrochemical impedance spectroscopy (EIS). These measurements provide critical insights into the ion transport dynamics within the polymer matrix.

Membrane resistance is a measure of the opposition to ion flow across the membrane. A lower resistance generally facilitates more rapid ion transport, which can lead to a faster sensor response time. Conversely, the membrane capacitance reflects the dielectric properties of the membrane and its ability to store electrical charge at the interface between the membrane and the surrounding solution. The composition of the membrane, including the specific polymer used, the plasticizer, and the concentration of the this compound derivative, significantly influences these electrochemical properties. For instance, the choice of plasticizer can alter the viscosity of the membrane phase and, consequently, the mobility of ionic species within it, directly impacting the measured resistance.

Table 1: Representative Electrochemical Data for Membranes with this compound Derivatives

| Membrane Composition (Polymer, Plasticizer, Derivative) | Bulk Resistance (MΩ) | Bulk Capacitance (pF) |

| PVC, Dibutyl Sebacate, Derivative A | 8.5 | 150 |

| PVC, o-NPOE, Derivative A | 4.2 | 220 |

| Polyurethane, DOS, Derivative B | 10.1 | 125 |

This table presents hypothetical yet representative data to illustrate the influence of membrane components on electrochemical properties. PVC: Polyvinyl Chloride, o-NPOE: o-Nitrophenyl Octyl Ether, DOS: Bis(2-ethylhexyl) sebacate.

Design of Optode Sensors for Analytical Applications

This compound derivatives are integral components in the formulation of optode sensors, which are analytical devices that signal the presence of a target analyte through a change in their optical properties. In a typical optode design, the this compound derivative is incorporated into a thin polymer film, where it functions as a selective ion-exchanger.

The sensing mechanism is based on an ion-exchange reaction at the membrane-sample interface. The target ion is extracted from the sample into the membrane, which is facilitated by the this compound derivative. To generate an optical signal, a chromoionophore, a dye that changes color with pH, is also embedded within the membrane. The ion-exchange process is coupled to a change in the protonation state of the chromoionophore, resulting in a measurable change in the absorbance or fluorescence of the membrane. The selectivity of the optode is primarily governed by the affinity of the this compound derivative for the target ion over other potentially interfering ions.

Development of Advanced Functional Materials

Integration into Coatings and Films

The incorporation of this compound derivatives into coatings and films can bestow a range of functional properties. These derivatives can act as effective plasticizers in various polymer systems, including cellulose acetate (B1210297) butyrate, polyvinyl butyral, and polyvinyl chloride. atamanchemicals.com Their inclusion can enhance the flexibility and durability of the resulting films. Furthermore, due to their ionic nature, they can impart anti-static properties to coatings by helping to dissipate electrical charge from the surface. In more specialized applications, these derivatives can be used to modify the surface energy of films, which can be tailored to control wetting and adhesion properties.

Applications in Soft Matter and Colloidal Systems

In the domain of soft matter and colloidal science, this compound derivatives can serve as versatile surfactants and stabilizing agents. Their molecular structure, which combines a charged ammonium headgroup with nonpolar alkyl chains, allows them to adsorb at interfaces, such as oil-water interfaces, thereby reducing the interfacial tension and stabilizing emulsions. They can also be employed to functionalize the surface of nanoparticles, preventing their aggregation in liquid dispersions and leading to stable colloidal systems. This surface modification is crucial for the formulation of advanced materials where uniform particle distribution is essential for performance.

Polymer Composites and Nanocomposites

In the field of polymer composites and nanocomposites, achieving a strong interface between the polymer matrix and the filler material is critical for obtaining enhanced material properties. This compound derivatives can function as effective compatibilizers or coupling agents in these systems. When added to a composite formulation, the derivative can migrate to the filler-polymer interface.

The charged ammonium portion of the molecule can interact with the surface of inorganic fillers, which are often polar or can be surface-treated to have interactive sites. Simultaneously, the long, nonpolar octyl and sebacate chains can entangle with the polymer matrix, creating a molecular bridge between the filler and the polymer. This improved interfacial adhesion facilitates more efficient stress transfer from the matrix to the filler, which can lead to significant improvements in the mechanical properties of the composite, such as its strength and toughness. In nanocomposites, these derivatives can aid in the exfoliation and dispersion of nanofillers, such as clay platelets, within the polymer matrix.

Tribological and Lubrication Studies Involving Sebacate Esters

Influence on Viscosity and Rheological Behavior of Lubricant Formulations

Viscosity Index Studies

A critical parameter for any lubricant is its viscosity index (VI), an empirical, unitless number that quantifies the effect of temperature on the fluid's viscosity. mdpi.com A higher VI signifies a smaller change in viscosity with temperature, which is a highly desirable characteristic for lubricants operating across a wide range of temperatures. mdpi.com

Sebacate (B1225510) esters are well-regarded for their naturally high viscosity indices, a key advantage over many mineral oils. researchgate.net Research into various sebacic acid esters demonstrates that their viscosity characteristics are influenced by the structure of the alcohol used in their synthesis. insightsociety.org For instance, esters synthesized with linear alcohols tend to have different viscosity profiles compared to those with branched alcohols. The branching in the alcohol moiety can affect the intermolecular interactions, which in turn influences how viscosity changes with temperature. insightsociety.org

Studies have quantified the kinematic viscosities at standard temperatures (40 °C and 100 °C) to calculate the VI for different sebacate esters, providing comparative data on their performance. insightsociety.orgmdpi.com The data consistently show that these esters maintain effective lubrication over a broad temperature spectrum, making them suitable for demanding applications.

| Compound Name | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |

|---|---|---|---|

| Di-2-ethylbutyl sebacate (D2EBS) | 14.01 | 3.54 | 158 |

| Dihexyl sebacate (DHS) | 14.28 | 3.62 | 162 |

| Di-2-ethylhexanol sebacate (D2EHS) | 20.34 | 4.53 | 164 |

| Dioctyl sebacate (DOS) | 21.01 | 4.65 | 163 |

Low-Temperature Rheology

The behavior of lubricants at low temperatures is critical for ensuring proper equipment function during cold starts and in cold environments. Low-temperature rheology studies focus on properties like the pour point, which is the lowest temperature at which an oil will still flow. scribd.com Sebacate esters are particularly valued for their excellent low-temperature performance, often exhibiting very low pour points. researchgate.net

The molecular structure of the sebacate ester plays a significant role in its low-temperature characteristics. The presence of branching in the alcohol chains can disrupt the orderly packing of molecules at low temperatures, which inhibits crystallization and lowers the pour point. researchgate.netinsightsociety.org For example, a comparative study showed that di-2-ethylhexanol sebacate (D2EHS), which has branched alcohol groups, has a pour point of -60°C. In contrast, dioctyl sebacate (DOS), which has a similar carbon number but linear alcohol chains, has a much higher pour point of 15°C. researchgate.netinsightsociety.org This demonstrates the profound impact of molecular architecture on low-temperature fluidity.

This superior cold-flow ability ensures that the lubricant can circulate effectively upon startup, preventing oil starvation and reducing wear on critical components. mdpi.com The ability to tailor these properties by selecting specific alcohol structures makes sebacate esters highly versatile for formulating lubricants intended for use in extreme cold. hallstarindustrial.com

| Compound Name | Pour Point (°C) |

|---|---|

| Di-2-ethylbutyl sebacate (D2EBS) | -44 |

| Dihexyl sebacate (DHS) | 8 |

| Di-2-ethylhexanol sebacate (D2EHS) | -60 |

| Dioctyl sebacate (DOS) | 15 |

Environmental Research Considerations for Ammonium Octyl Sebacate

Atmospheric Chemistry and Aerosol Formation Analogies

Volatility and Evaporation Characteristics in Atmospheric Systems

Ammonium (B1175870) octyl sebacate (B1225510) is a component of synthetic lubrication oils, which can be emitted into the atmosphere, particularly from aircraft engines. technologynetworks.com The volatility of such compounds is a key factor in their atmospheric fate. When emitted at high temperatures, synthetic esters in jet oils can vaporize. technologynetworks.com As the hot exhaust plume from an aircraft engine cools, these gaseous esters become supersaturated and can nucleate to form new ultrafine particles. technologynetworks.com This process suggests that while the compound may be of low volatility at standard temperatures, its behavior in high-temperature environments like engine exhausts leads to its presence in the gas phase in the near-field of emission.

The formation of secondary organic aerosol (SOA) is influenced by the partitioning of semi-volatile organic compounds between the gas and particle phases. mit.edu The presence of existing aerosol particles, such as ammonium sulfate (B86663), can enhance the condensation of these semi-volatile compounds, leading to earlier and greater SOA formation than would occur in the absence of seed aerosols. mit.edu The evaporation of water from droplets containing aldehydes and ammonium sulfate has been shown to trigger reactions that form non-volatile oligomers, increasing the residual particle volume. nih.gov While specific data on the volatility of ammonium octyl sebacate is not available, its ester functional groups suggest it will have a lower volatility than smaller organic molecules. Its presence in lubricating oils, designed for high-temperature stability, also implies a relatively low vapor pressure under normal conditions. lube-media.comtugraz.at

The table below illustrates the typical composition of synthetic lubricants used in aviation, which includes esters like this compound.

| Component | Function | Relevance to Atmospheric Chemistry |

| Synthetic Ester Base Oils (e.g., polyol esters) | Provide high thermal stability and lubricity | Can vaporize at high temperatures and contribute to aerosol formation. technologynetworks.com |

| Additives (e.g., antioxidants, anti-wear agents) | Enhance performance and longevity of the oil | Can also be emitted and participate in atmospheric reactions. |

Interaction with Atmospheric Oxidants

Once in the atmosphere, organic compounds are subject to oxidation by various species, primarily the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The ester and ammonium functional groups in this compound will influence its reactivity.

The ester groups are susceptible to attack by OH radicals. The rate of this reaction will depend on the structure of the alkyl chains. For analogous compounds, such as esters found in lubricants, their persistence in the atmosphere will be determined by the rate of these oxidation reactions. While specific kinetic data for this compound is not available, studies on other organic molecules can provide insights. For example, the reaction of ozone with alkylphenols, which are also components of some industrial fluids, has been studied, showing significant degradation rates. nih.gov